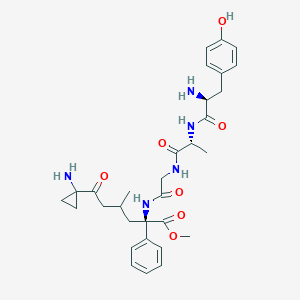

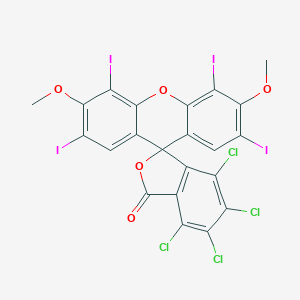

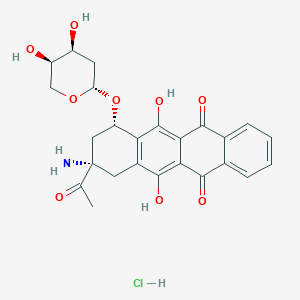

![molecular formula C9H10Cl2N2 B040781 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 118000-40-1](/img/structure/B40781.png)

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride

Overview

Description

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride, also known as CMIP, is an organochlorine compound and an imidazopyridine derivative. CMIP is a versatile and important compound that is widely used in a variety of scientific research applications. It has been studied extensively and has shown to have a number of biochemical and physiological effects in laboratory experiments, making it a valuable tool for many areas of scientific research.

Scientific Research Applications

Synthesis and Characterization

Intermediate for Gastroesophageal Reflux Disease (GERD) Ulcers Treatment : A study describes the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate utilized in the synthesis of Dexlansoprazole, a treatment for GERD ulcers and other gastric acid-related diseases. This synthesis showcases the compound's role in producing key pharmaceutical agents with improved green metrics, indicating a less waste-generating process (Gilbile et al., 2017).

Formation of Methylsulphinyl Derivatives : Another research highlights the treatment of 2-(chloromethyl)-pyridine derivatives with 1-(4-chloro-phenyl)imidazole-2-thione, leading to the formation of methylsulphinyl derivatives. This process emphasizes the compound's utility in creating complex molecular structures with potential for varied applications, including catalysis and material science (Ma et al., 2018).

Molecular Structure Elucidation : The molecular structure of 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridines, formed from reactions with diazomethane, has been demonstrated, showcasing the compound's role in the development of new molecules with potential chemical and pharmaceutical applications (Aliev et al., 2007).

Chemical Synthesis and Reactions

SRN1 Reactions : Research on 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine has uncovered its reactivity under SRN1 conditions, expanding the understanding of electrophile and nucleophile reactivities in chemical synthesis. This insight is valuable for designing new synthetic routes in medicinal chemistry (Vanelle et al., 2008).

Lansoprazole Drug Intermediate : The compound's role in the microwave synthesis of the sulfide intermediate for Lansoprazole, an anti-ulcer drug, demonstrates its significance in streamlining pharmaceutical manufacturing processes, leading to more efficient production methods (Sailu et al., 2008).

Antibacterial Activity

- New Class of Antibacterial Agents : A study on the synthesis and in vitro evaluation of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, derived from reactions involving 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, revealed promising antibacterial properties. This finding suggests the compound's potential in developing new antibacterial agents with significant therapeutic value (Etemadi et al., 2016).

Mechanism of Action

Target of Action

It is known that imidazopyridine, a similar compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

It is known to be an alkylating agent , which suggests that it may interact with its targets by transferring an alkyl group.

Action Environment

It is known that the compound is sensitive to moisture , suggesting that environmental conditions such as humidity may affect its stability and action.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions. It is an alkylating agent and a precursor to pyridine-containing ligands

Molecular Mechanism

As an alkylating agent, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2.ClH/c1-7-2-3-9-11-8(4-10)6-12(9)5-7;/h2-3,5-6H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAOKMVYFOMSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585823 | |

| Record name | 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1052552-08-5, 118000-40-1 | |

| Record name | Imidazo[1,2-a]pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052552-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

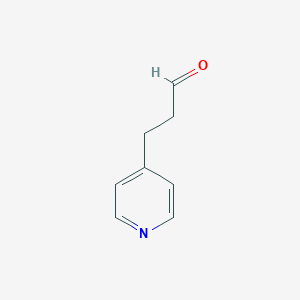

![1,4-Dioxaspiro[4.5]decane-8-acetonitrile](/img/structure/B40698.png)

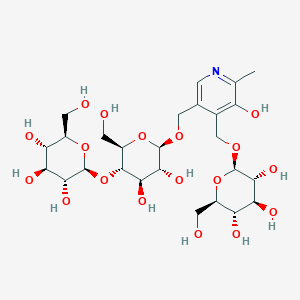

![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate](/img/structure/B40699.png)

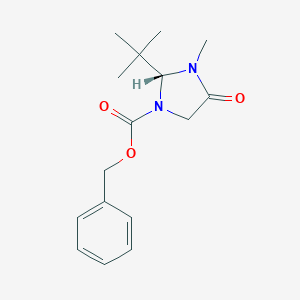

![4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B40700.png)